![molecular formula C17H11BrN2O2S B2835955 7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-73-4](/img/structure/B2835955.png)
7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a chromeno[2,3-d] moiety, which is a bicyclic compound consisting of a benzene ring fused to a dihydro-2H-pyran ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and reaction conditions. Pyrimidine derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Antiviral and Antiproliferative Activity
Pyrimidine derivatives have been explored for their antiviral and antiproliferative activities. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003). Similarly, 6-substituted pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics toyocamycin and sangivamycin have been prepared and evaluated for their biological activity, suggesting their utility in antiproliferative applications (Swayze et al., 1992).
Corrosion Inhibition
Pyrimidine-2-thione derivatives, such as those related to the query compound, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests a potential application in industrial processes requiring corrosion resistance (Soltani et al., 2015).
Antimicrobial Activity
Fused thiazolo[3,2-a]pyrimidine derivatives have been synthesized and shown promising antibacterial, antioxidant, and DNA cleavage activities. This indicates the potential use of pyrimidine derivatives in developing new antimicrobial agents (Banothu et al., 2014).
Antitumor Activity
The synthesis of new thiazolylmethoxyphenyl pyrimidines and their evaluation for antihyperglycemic activity provide insights into the potential use of pyrimidine derivatives in cancer treatment or management of metabolic diseases (Bhosle et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c18-11-4-5-14-10(6-11)8-13-16(22-14)19-15(20-17(13)23)9-2-1-3-12(21)7-9/h1-7,21H,8H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXRAFGQOBLBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B2835873.png)
![1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2835874.png)
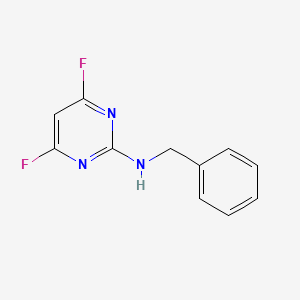
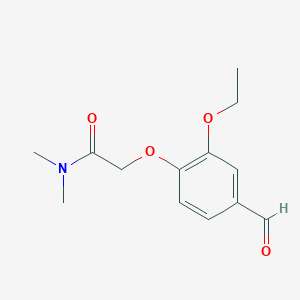

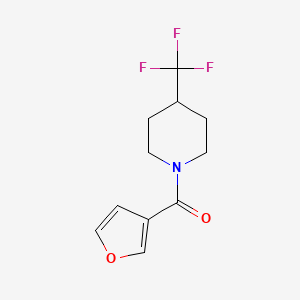
![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)

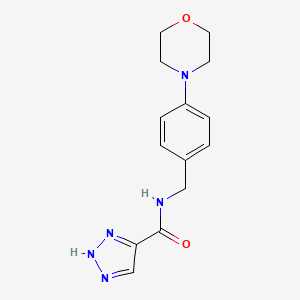
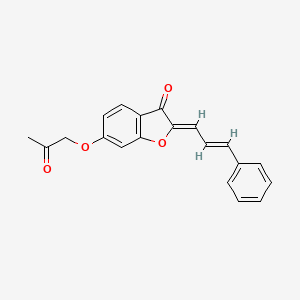

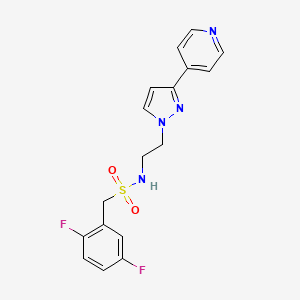
![2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2835895.png)